Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-2-11-6(10)7(3-4-7)5(8)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTDZYNZXZMHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluoromethylated alkenes with ethyl diazoacetate in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and reactivity.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Yields and Reaction Conditions for Selected Compounds
Table 2: Physicochemical Properties
| Compound Name | Boiling Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| This compound | N/A | ~10 (DMSO) | 1.8 |
| Ethyl 1-methanesulfonylcyclopropane-1-carboxylate | N/A | ~50 (EtOAc) | 0.5 |
| Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate | N/A | >100 (H₂O) | -0.3 |
Biological Activity
Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of the compound's biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a difluoromethyl group and an ethyl ester. This unique structure contributes to its reactivity and biological properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of cyclopropane derivatives, including those with difluoromethyl substitutions. Cyclopropanes exhibit activity against various pathogens, potentially due to their ability to interfere with cellular processes or inhibit specific enzymes. For instance, cyclopropane derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis or function .
Antitumor Activity
Research indicates that compounds containing cyclopropane moieties can exhibit antitumor activity. This compound may act as a precursor for more complex structures that demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in tumor cells .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor, impacting metabolic pathways in various organisms. For example, cyclopropane derivatives have been shown to inhibit key enzymes involved in metabolic processes, which can lead to altered physiological responses in target organisms .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The difluoromethyl group may enhance electrophilic characteristics, allowing the compound to interact with nucleophilic sites on enzymes or biological macromolecules.
- Ring Strain : The inherent strain in the cyclopropane ring can lead to increased reactivity, facilitating interactions with biological targets.
- Fluorine Effects : The presence of fluorine can modulate the electronic properties of the compound, influencing its binding affinity and selectivity for biological targets .
Study on Antimicrobial Activity
A study published by Salaün et al. reviewed the antimicrobial properties of various cyclopropane derivatives, noting that this compound exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study suggested that the difluoromethyl group contributes to this enhanced activity by increasing lipophilicity and membrane permeability .
Antitumor Activity Assessment
In another investigation focused on antitumor activity, this compound was tested against human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation via [2+1] cycloaddition using difluoromethyl-containing precursors. For example, vinyl ethers or gem-difluoroalkenes can react with carbene intermediates generated from diazo compounds under transition metal catalysis (e.g., Rh(II)). Yield optimization requires precise control of temperature (40–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (0.5–2 mol%) to minimize side reactions like dimerization. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:
- NMR : H and C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and ester carbonyl signals (δ 165–175 ppm). F NMR confirms difluoromethyl group integration (δ -110 to -130 ppm).
- X-ray crystallography : Resolves stereochemical details and bond angles, critical for verifying cyclopropane ring strain and substituent orientation.
- HRMS : Validates molecular formula accuracy (±1 ppm). These methods are standardized in studies on analogous cyclopropane derivatives .
Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?
- Methodological Answer : Initial screening should prioritize:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Receptor binding : Radioligand displacement assays targeting dopamine or GABA receptors, given structural similarities to bioactive cyclopropane derivatives .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound be addressed?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Ru(II)-pybox complexes) to induce asymmetry during cyclopropanation. Diastereomeric ratios (dr) ≥ 90:10 are achievable via kinetic resolution. Advanced purification using chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution (lipase-mediated ester hydrolysis) further enriches enantiomeric excess (ee > 98%) .
Q. How should researchers resolve contradictions in reported biological activity data for cyclopropane derivatives?
- Methodological Answer : Contradictions often arise from:
- Purity variability : Validate compound integrity via HPLC (≥98% purity) and control for residual solvents (e.g., DMSO in assays).
- Assay conditions : Standardize protocols (e.g., serum-free media, consistent cell passage numbers) to reduce variability.
- Structural analogs : Compare activity across derivatives (e.g., ethyl vs. methyl esters) to isolate structure-activity relationships (SAR). Cross-referencing with crystallographic data (e.g., cyclopropane ring strain) can explain potency differences .
Q. What strategies optimize reaction scalability for this compound without compromising cyclopropane ring stability?
- Methodological Answer : Scalable synthesis employs:
- Flow chemistry : Continuous reactors minimize exothermic risks and improve heat dissipation during cyclopropanation.
- Protecting groups : Temporarily shield reactive sites (e.g., hydroxyls) to prevent ring-opening side reactions.
- Low-temperature quenching : Halt reactions at 0–5°C to preserve ring integrity. Process analytical technology (PAT) monitors intermediate stability in real time .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : The cyclopropane ring is prone to ring-opening under acidic/basic conditions or prolonged UV exposure. Storage recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
